REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH:16]=[CH:15][C:14](=[O:17])[CH2:13][CH2:12]1.C(O)(=O)C.[H][H]>C1COCC1.[Pd].C([O-])([O-])=O.[Ca+2]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([N:11]2[CH:12]=[CH:13][C:14](=[O:17])[CH2:15][CH2:16]2)=[C:2]([F:1])[CH:7]=1 |f:4.5.6|
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Name
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1-(2-fluoro-4-nitrophenyl)-2,3-dihydro-1H-pyridin-4-one
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Quantity
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35 g
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Type
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reactant
|
Smiles
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FC1=C(C=CC(=C1)[N+](=O)[O-])N1CCC(C=C1)=O
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Name
|
|
Quantity
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17 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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350 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
3.5 g
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Type
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catalyst
|
Smiles
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[Pd].C(=O)([O-])[O-].[Ca+2]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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The reaction mixture is filtered through a GF/F
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Type
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FILTRATION
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Details
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filter
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Type
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WASH
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Details
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the catalyst cake washed with THF (350 ml)
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Type
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CUSTOM
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Details
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The filtrate is partitioned between 500 ml of NaHCO3 and 500 ml of ethyl acetate
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Type
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WASH
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Details
|
The organic layer is washed again with 500 ml of NaHCO3
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Type
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CUSTOM
|
Details
|
The organic layer is separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
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FILTRATION
|
Details
|
The mixture is filtered
|
Type
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CONCENTRATION
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Details
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the filtrate is concentrated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
NC1=CC(=C(C=C1)N1CCC(C=C1)=O)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |